molecular formula C13H16N2O3 B042845 4-Hydroxymelatonin CAS No. 39998-64-6

4-Hydroxymelatonin

Cat. No. B042845
CAS RN: 39998-64-6
M. Wt: 248.28 g/mol
InChI Key: DVJGMCLSLFPIQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of melatonin metabolites, including 4-OHMT, typically involves enzymatic pathways or direct interaction with reactive species. For example, melatonin can be metabolized into various hydroxylated forms, such as 2-hydroxymelatonin and 6-hydroxymelatonin, through reactions with hydroxyl radicals or specific enzymes. Although specific pathways for 4-OHMT synthesis are not detailed in the available literature, the general process likely involves similar mechanisms of enzymatic modification or oxidative stress response.

Molecular Structure Analysis

4-OHMT, like melatonin and its other metabolites, contains an indole ring—a structural feature critical to its biological activity. The hydroxyl group in 4-OHMT is positioned at the 4th carbon of the indole ring, which significantly influences its chemical behavior and antioxidant capacity. This structural aspect enables 4-OHMT to participate effectively in radical-trapping activities, offering protection against oxidative damage by reacting with peroxyl radicals more efficiently than melatonin itself.

Chemical Reactions and Properties

4-OHMT exhibits excellent antioxidant activity, outperforming both melatonin and other standard antioxidants in certain contexts. Its efficacy as an antioxidant is attributed to its ability to scavenge harmful radicals and potentially inhibit oxidative processes involving metal ions, such as copper. This metabolite has been found to turn off the oxidant effects of copper-ascorbate mixtures, highlighting its role in mitigating oxidative stress.

Physical Properties Analysis

While specific details on the physical properties of 4-OHMT, such as melting point, solubility, and molecular weight, are not extensively documented in the provided literature, its physical characteristics would be expected to resemble those of melatonin to some extent, considering their structural similarities. The presence of the hydroxyl group likely affects its polarity and solubility in water compared to melatonin.

Chemical Properties Analysis

The chemical behavior of 4-OHMT is significantly influenced by its phenolic structure, enabling it to serve as an effective antioxidant. This property is particularly important in the context of protecting biological systems from oxidative damage. The molecule's reactivity with radicals and potential to modulate metal-catalyzed oxidation processes are key aspects of its chemical properties.

For detailed insights and references on 4-Hydroxymelatonin and related topics, the following resources provide valuable information:

  • On the synthesis and potential biological roles of melatonin metabolites: Pérez-González et al., 2017.
  • On the antioxidant capacity and mechanisms of melatonin and its metabolites: Tan et al., 2014.

Scientific Research Applications

  • Agricultural Applications : A study by Shah et al. (2021) found that 4-hydroxymelatonin can alleviate nickel stress in Solanum melongena (eggplant) seedlings. It improves growth, photosynthesis, and gas exchange characteristics while reducing nickel content in root and shoot tissues. This suggests its potential use in enhancing plant resilience to metal stress (Shah et al., 2021).

  • Antioxidant Activity : Pérez-González et al. (2017) reported that 4-hydroxymelatonin significantly contributes to the antioxidant activity of melatonin against oxidative stress, indicating its therapeutic potential in oxidative stress-related conditions (Pérez-González et al., 2017).

  • Bone Health : Lee et al. (2020) discovered that 2-hydroxymelatonin, along with BMP-4, has a synergistic effect on osteogenic differentiation in vitro, suggesting a role in bone health and therapy (Lee et al., 2020).

  • Circadian Rhythm Studies : Arendt et al. (1985) developed a rapid radioimmunoassay for 6-hydroxymelatonin sulfate in human plasma and urine, facilitating noninvasive studies of pineal function and circadian rhythms (Arendt et al., 1985).

  • Cancer Research : Studies have shown that melatonin metabolites like 2-hydroxymelatonin exhibit potent anti-cancer activity against human colorectal cancer cells, inducing apoptosis and inhibiting epithelial-mesenchymal transition (EMT) (Yang et al., 2017).

  • Stress Resistance in Plants : 2-Hydroxymelatonin has been shown to promote resistance in rice seedlings to multiple simultaneous abiotic stresses, such as cold and drought, through the actions of transcription factors (Lee & Back, 2016).

  • Neuroprotective Applications : Melatonin's free radical scavenging and antioxidant properties highlight its potential as a neuroprotectant, offering new roles in therapy for various neurodegenerative diseases (Maharaj et al., 2007).

Future Directions

Research on melatonin and its metabolites, including 4-Hydroxymelatonin, is ongoing. Future research directions include investigating the role of melatonin in improving the storage life and quality of fruits and vegetables, its role in vascular reconnection during the grafting process, and nutrient uptake from roots by modifying root architecture . Another potentially important aspect is the production of melatonin-rich food crops through a combination of conventional and modern breeding approaches .

properties

IUPAC Name

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGMCLSLFPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
A Pérez-González, A Galano, JR Alvarez-Idaboy… - … et Biophysica Acta (BBA …, 2017 - Elsevier
… However, the potential role of 2-hydroxymelatonin (2OHM) and 4-hydroxymelatonin (4OHM) … Influence of pH on the kinetics of the radical-trapping of 4-hydroxymelatonin. (A) for the …
Number of citations: 26 www.sciencedirect.com
AA Shah, NA Yasin, S Ahmed, M Abbas, GH Abbasi - Scientia …, 2021 - Elsevier
… The core objective of current research was to reveal the potential of 4-hydroxymelatonin (4-OHMT) … 4-Hydroxymelatonin reduced Ni content in root and shoot of S. melongena seedlings. …
Number of citations: 9 www.sciencedirect.com
JA Horstman, MZ Wrona, G Dryhurst - Bioorganic chemistry, 2002 - Elsevier
… I, was 4-hydroxymelatonin. However, subsequent chromatography of the species eluted under this peak using HPLC method II revealed that 4-hydroxymelatonin was contaminated with …
Number of citations: 65 www.sciencedirect.com
Y Byeon, DX Tan, RJ Reiter… - Journal of Pineal …, 2015 - Wiley Online Library
… metabolites such as 4-hydroxymelatonin and 6… 4-hydroxymelatonin, while 6-hydroxymelatonin was not detected. In rice shoots, the levels of 2-hydroxymelatonin and 4-hydroxymelatonin …
Number of citations: 86 onlinelibrary.wiley.com
AT Slominski, I Semak, TW Fischer… - Experimental …, 2017 - Wiley Online Library
… In HaCaT keratinocytes, we also detected 2-hydroxymelatonin and 4-hydroxymelatonin indicating that these are intermediates in the transformation to AFMK, a process stimulated by …
Number of citations: 119 onlinelibrary.wiley.com
TW Fischer, TW Sweatman, I Semak… - The FASEB …, 2006 - Wiley Online Library
… LC-MS: 6-hydroxymelatonin, N1-acetyl-N2formyl-5-methoxykynuramine (AFMK), 2-hydroxymelatonin (the main intermediate between melatonin and AFMK), and 4-hydroxymelatonin. …
Number of citations: 190 faseb.onlinelibrary.wiley.com
A Pérez‐González, R Castañeda‐Arriaga… - Journal of pineal …, 2019 - Wiley Online Library
… Melatonin metabolites 6-hydroxymelatonin (6OHM) and 4-hydroxymelatonin (4OHM) are also predicted to repair OH adducts in the imidazole ring. In particular, the rate constants …
Number of citations: 46 onlinelibrary.wiley.com
Y Byeon, K Back - Journal of Pineal Research, 2015 - Wiley Online Library
… None of the 2-ODD proteins could metabolize melatonin into either 4-hydroxymelatonin or 6-hydroxymelatonin. The data showed that melatonin was metabolized into 2-…
Number of citations: 88 onlinelibrary.wiley.com
SH Lee, JW Hwang, Y Han, KY Lee - Biochemical and Biophysical …, 2020 - Elsevier
… In human, melatonin is metabolized in the liver by cytochrome P450 enzyme, CYP1A2 to various metabolites including 6-hydroxymelatonin, 2-hydroxymelatonin, 4-hydroxymelatonin, …
Number of citations: 3 www.sciencedirect.com
K Lee, A Zawadzka, Z Czarnocki… - Journal of Pineal …, 2016 - Wiley Online Library
Melatonin is metabolized in animals to cyclic 3‐hydroxymelatonin (3‐ OHM ) not by an enzymatic pathway, but by interaction with hydroxyl radicals. The production of 3‐ OHM in …
Number of citations: 66 onlinelibrary.wiley.com

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